molecular formula C10H8O3 B3089725 3-Ethynyl-4-methoxybenzoic acid CAS No. 1197358-11-4

3-Ethynyl-4-methoxybenzoic acid

Cat. No. B3089725
M. Wt: 176.17 g/mol
InChI Key: PJBFUJNDONMGIX-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methoxybenzoic acid is a chemical compound with the molecular formula C10H8O3 and a molecular weight of 176.17 . It is a derivative of benzoic acid, which is modified with an ethynyl group at the 3rd position and a methoxy group at the 4th position .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-4-methoxybenzoic acid consists of a benzoic acid core with an ethynyl (C≡CH) group attached at the 3rd position and a methoxy (–OCH3) group at the 4th position .


Physical And Chemical Properties Analysis

3-Ethynyl-4-methoxybenzoic acid has a predicted boiling point of 334.5±32.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa value is predicted to be 4.26±0.10 .

Scientific Research Applications

Encapsulation for Flavor Release

  • Flavor Molecule Encapsulation : 3-Ethynyl-4-methoxybenzoic acid, similar to 4-hydroxy-3-methoxybenzoic acid (vanillic acid), shows potential in the encapsulation of flavor molecules. Studies have demonstrated successful intercalation of vanillic acid into layered double hydroxide, forming nanohybrids that can be used for controlled flavor release in food applications (Hong, Oh, & Choy, 2008).

Structural Analysis and Lactonization

  • Structural and Lactonization Studies : Research into structurally similar compounds like 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid has provided insights into the preferred pathways for lactonization, which could be relevant for the synthesis and reactions involving 3-Ethynyl-4-methoxybenzoic acid (Evans, Fronczek, & Gandour, 1995).

Enzyme Interaction Studies

  • Enzyme Interactions : Investigations into enzymes interacting with 4-methoxybenzoate, which shares structural similarities with 3-Ethynyl-4-methoxybenzoic acid, have expanded the understanding of enzyme specificity and binding characteristics, particularly for enzymes acting on para-substituted benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Identification of Novel Compounds

  • Novel Compound Identification : Research on benzoic acid derivatives has led to the discovery of new compounds with potential pharmacological applications. This research area might be relevant for identifying novel derivatives of 3-Ethynyl-4-methoxybenzoic acid (Ali, Ahmad, Zahid, & Tareen, 1998).

Synthesis and Antibacterial Activity

  • Antibacterial Synthesis : Similar to vanillic acid, 3-Ethynyl-4-methoxybenzoic acid might be utilized in the synthesis of novel compounds with antibacterial properties. Research in this area has shown the potential of vanillic acid derivatives in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Safety And Hazards

While specific safety data for 3-Ethynyl-4-methoxybenzoic acid is not available, it’s generally advisable to avoid breathing in dust, gas, or vapors of similar compounds, and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is recommended .

properties

IUPAC Name

3-ethynyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBFUJNDONMGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pandrala, AAN Bruyneel, AP Hnatiuk… - Journal of medicinal …, 2022 - ACS Publications
Development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL oncogene constitutes an effective approach for the treatment of chronic myeloid leukemia (CML) and/or acute …
Number of citations: 5 pubs.acs.org

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